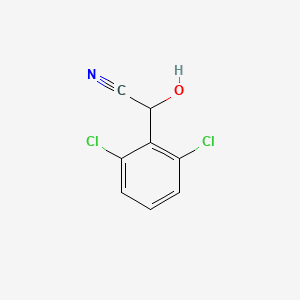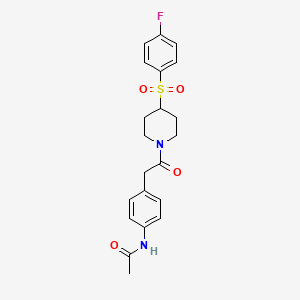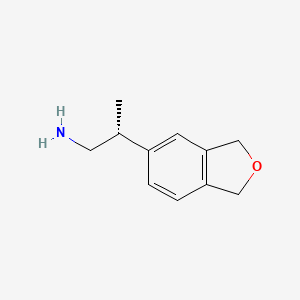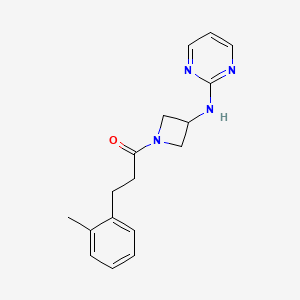
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway. This pathway plays a crucial role in the regulation of cell growth, proliferation, and differentiation, making it an attractive target for cancer therapy.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has demonstrated the synthesis of new pyrimidine-azetidinone analogues showing significant antimicrobial and antitubercular activities. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. The newly synthesized compounds exhibited promising antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. This suggests their potential as a foundation for designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Synthesis and Structural Characterization of Pyrazolopyrimidine Derivatives
Another study focused on the synthesis and structural characterization of novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. These compounds were synthesized from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, leading to various derivatives that underwent isomerization under different conditions. The research highlights the structural diversity achievable with pyrimidine derivatives and their potential applications in developing new chemical entities (Rashad et al., 2014).
Antioxidant Activities and DNA Damage Prevention
Further exploration into the chemical properties of pyrimidine derivatives has shown their effectiveness in preventing DNA damage, specifically targeting thymine dimer complexes. These compounds, including azetidin intermediates, play a crucial role in mitigating the effects of ultraviolet radiation on DNA, thereby reducing the risk of skin cancer. The study provides insights into the molecular mechanisms of pyrimidine derivatives in protecting against DNA damage (Biointerface Research in Applied Chemistry, 2020).
Antibacterial and Antifungal Properties
Research into 4-thiazolidinones and 2-azetidinones derivatives from chalcone has unveiled their potent antibacterial and antifungal properties. These derivatives were synthesized and tested against several microbial strains, showing effectiveness in inhibiting the growth of Gram-negative and Gram-positive bacteria, as well as fungal species. The study underscores the potential of these compounds in the development of new antimicrobial agents (Patel & Patel, 2017).
properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-5-2-3-6-14(13)7-8-16(22)21-11-15(12-21)20-17-18-9-4-10-19-17/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSHBWTGWBHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)
![N-(3-methoxypropyl)-6-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2914840.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)
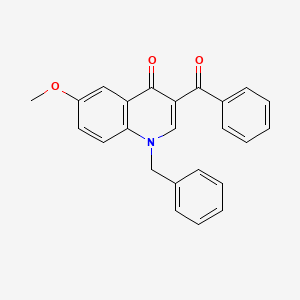
![4-methoxy-N-[4-[4-[(4-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2914843.png)
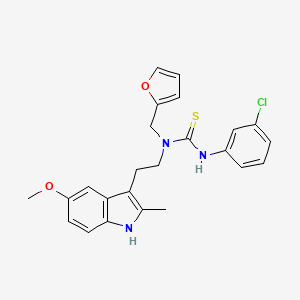
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)
![N-(furan-2-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2914851.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2914853.png)
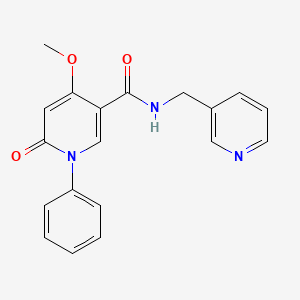
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)
